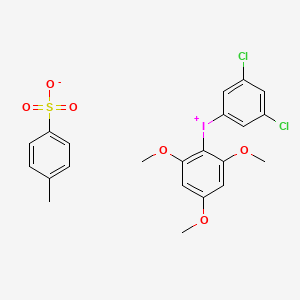
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Übersicht
Beschreibung
“(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” is a hypervalent iodine compound . .
Synthesis Analysis
The synthesis of “(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” involves the design and creation of diaryl-substituted hypervalent iodine compounds. These compounds have a 1,3,5-trimethoxybenzene (TMB) moiety and an aromatic ring .
Molecular Structure Analysis
The molecular structure of “(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” consists of a 1,3,5-trimethoxybenzene (TMB) moiety and an aromatic ring . The TMB moiety acts as a leaving group, allowing the other aromatic ring to be used for the aryl group introduction .
Chemical Reactions Analysis
“(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” is usable for arylating reactions . The TMB moiety acts as a leaving group, enabling the introduction of the aryl group .
Physical And Chemical Properties Analysis
“(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” is a solid substance . It has a molecular formula of C22H21Cl2IO6S and a molecular weight of 611.27 . It should be stored at a temperature between 0-10°C . It is sensitive to light and heat .
Wissenschaftliche Forschungsanwendungen
Synthesis of Aryliodonium Salts
- Aryl(2,4,6-trimethoxyphenyl)iodonium salts, derived from components like p-toluenesulfonic acid, have been synthesized for use as metal-free arylation reagents in organic synthesis. Their high yield and broad substrate scope make them valuable for reaction discovery and development, including the synthesis of liquid crystal molecules (Seidl et al., 2016).
N-Arylation Reactions
- Trimethoxyphenyl (TMP) iodonium(III) acetate, related to this compound, has demonstrated efficiency as an arylation reagent for N,O-protected hydroxylamines and N-methoxysulfonamides, enabling the synthesis of various aniline derivatives without transition metal catalysts (Kikushima et al., 2022).
Facilitating Synthesis in Organic Chemistry
- Aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts, closely related to the compound , have been synthesized directly from aryl iodides. This process is noted for its mild temperature conditions and broad scope, without needing a separate anion exchange step (Carreras et al., 2017).
Synthesis of Phenylethynylpyridinium Derivatives
- Research into the synthesis of phenylethynylpyridinium salts, including variants using p-toluenesulfonate, has explored their potential in nonlinear optics. This work includes molecular-orbital calculations and crystal structure analyses, contributing to the understanding of second-order nonlinear optical properties (Umezawa et al., 2005).
Iodonium Ylides and Fluorination Studies
- Iodonium ylides, which can be related to the synthesis processes involving compounds like p-toluenesulfonic acid, have been studied for their role in the fluorination of 1,3-dicarbonyl compounds. This research provides insights into reaction mechanisms and potential applications in organic synthesis (Geary et al., 2015).
Development of Solvents and Catalysts
- p-Toluenesulfonic acid, an element of the compound , has been used as a catalyst for various organic syntheses. Its role in solvent-free conditions, for example, in the synthesis of octahydroxanthenes and imidazoles, highlights its versatility and efficiency in facilitating organic reactions (Bayat et al., 2009; Shaterian et al., 2011).
Radiosynthesis in Organic Chemistry
- The use of hypervalent diaryliodonium salts, similar to (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate, has been explored for the production of [18F]fluoroarenes. This work is significant for its implications in chemoselective radiosynthesis, useful in the creation of complex fluorinated molecules (Kwon et al., 2019).
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2IO3.C7H8O3S/c1-19-12-7-13(20-2)15(14(8-12)21-3)18-11-5-9(16)4-10(17)6-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHVNGRMSLNAJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC(=CC(=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2IO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate | |
CAS RN |
1868173-25-4 | |
| Record name | (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



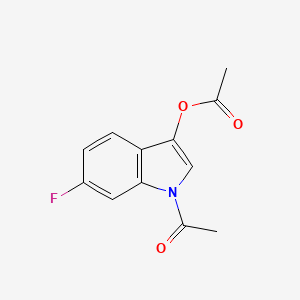
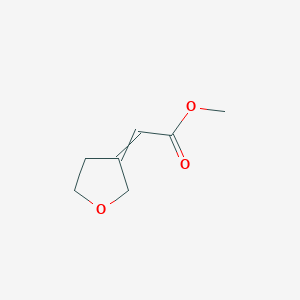
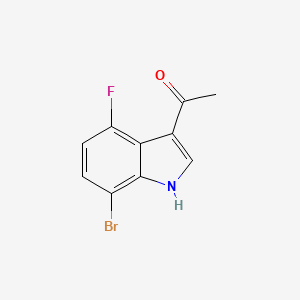
![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)
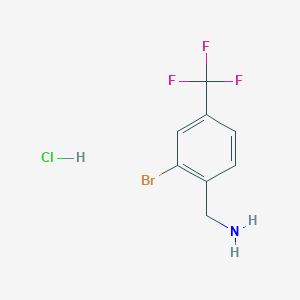
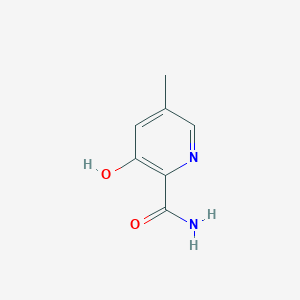
![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)
![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)
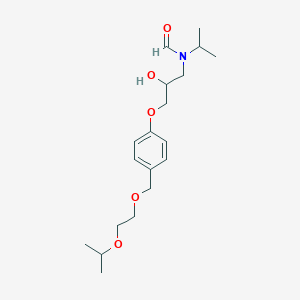
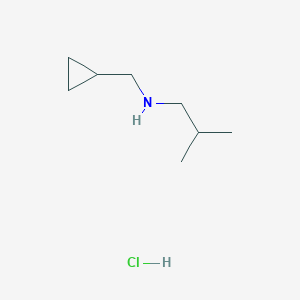
![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)
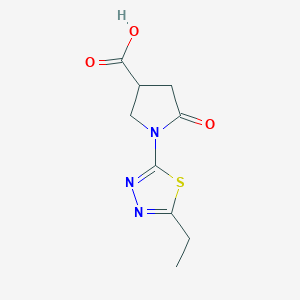
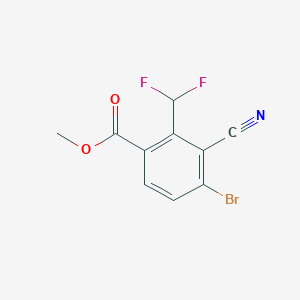
![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)